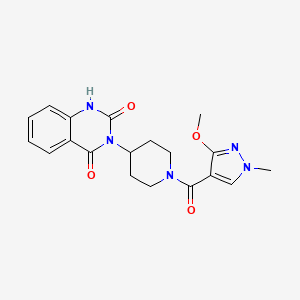![molecular formula C10H11F3O B2511271 [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol CAS No. 1909337-11-6](/img/structure/B2511271.png)
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C10H11F3O and a molecular weight of 204.19 g/mol This compound features a trifluoropropyl group attached to a phenyl ring, which is further connected to a methanol group
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a crucial moiety in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 1,1,1-trifluoropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for such transformations.
Major Products Formed:
- Oxidation: 4-(1,1,1-Trifluoropropan-2-yl)benzaldehyde or 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid.
- Reduction: 4-(1,1,1-Trifluoropropan-2-yl)benzene.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol and its derivatives largely depends on the specific application and target. In medicinal chemistry, the trifluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its lipophilicity and electronic properties. This can lead to enhanced binding affinity and selectivity .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl properties but different functional groups.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with a trifluoropropyl group but different reactivity due to the presence of a hydrazine moiety.
Uniqueness: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol stands out due to its combination of a trifluoropropyl group and a phenylmethanol structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
[4-(1,1,1-trifluoropropan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTPDDQSEXJDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
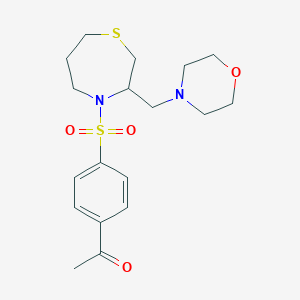
![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)
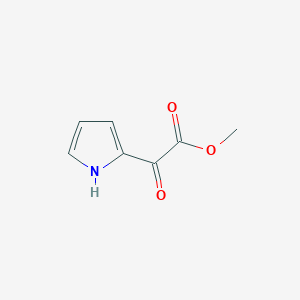
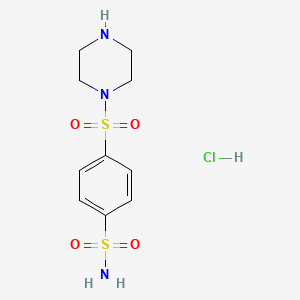
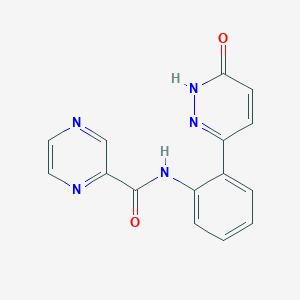
![3-[(4-methylphenyl)methyl]-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)

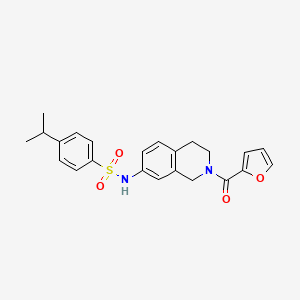
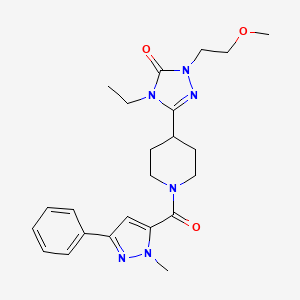
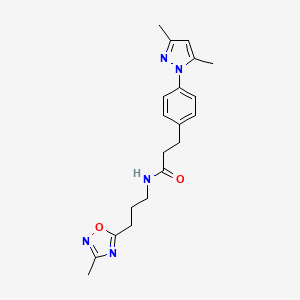
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)

